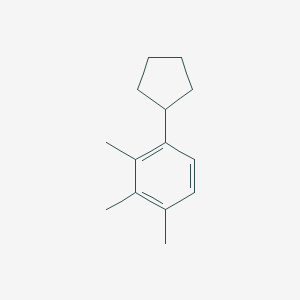
1-Cyclopentyl-2,3,4-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2,3,4-trimethylbenzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a cyclopentyl group. This compound belongs to the class of aromatic hydrocarbons and is known for its unique structural features and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2,3,4-trimethylbenzene can be synthesized through various organic reactions. One common method involves the alkylation of 2,3,4-trimethylbenzene with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the catalytic methylation of toluene and xylenes, followed by cyclopentylation. The process may utilize aluminosilicate catalysts to facilitate the methylation and cyclopentylation steps, ensuring efficient conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing functional groups like nitro, sulfonic acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated aromatic compounds
Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds
Scientific Research Applications
1-Cyclopentyl-2,3,4-trimethylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2,3,4-trimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Similar structure but lacks the cyclopentyl group.
Cyclopentylbenzene: Contains a cyclopentyl group but lacks the three methyl groups.
1,3,5-Trimethylbenzene: Similar structure with different positions of the methyl groups.
Uniqueness
1-Cyclopentyl-2,3,4-trimethylbenzene is unique due to the presence of both the cyclopentyl group and the specific arrangement of the three methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62379-95-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-cyclopentyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C14H20/c1-10-8-9-14(12(3)11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
USUHNMVLSIERNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CCCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
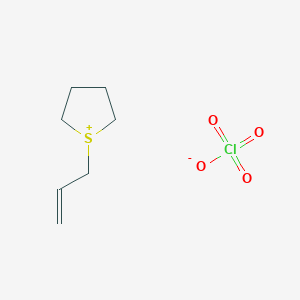
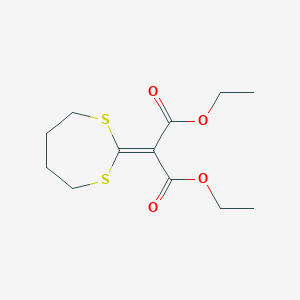
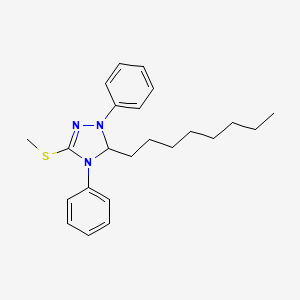
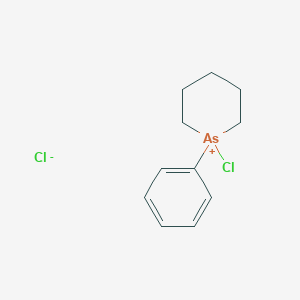
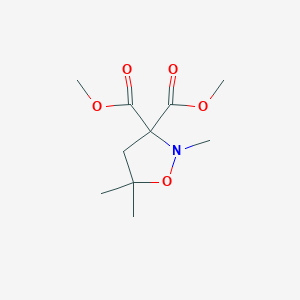
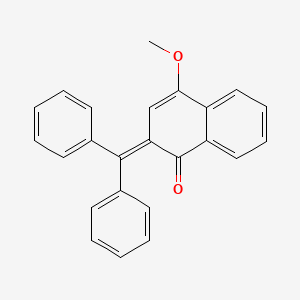
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
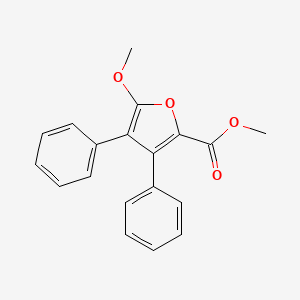
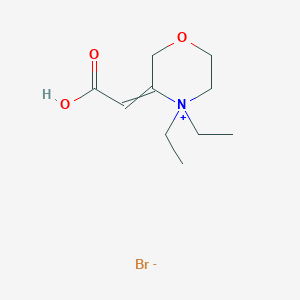
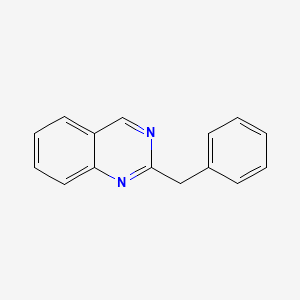
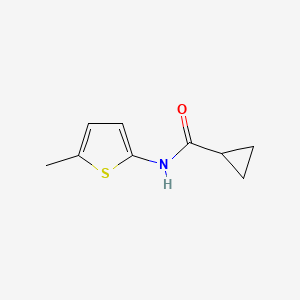
![Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol](/img/structure/B14535740.png)
